Cas no 54649-00-2 (3-[(2-methyl-1h-indol-3-yl)methyl]-4-(4-methylphenyl)-1h-1,2,4-triazole-5-thione)

3-[(2-methyl-1h-indol-3-yl)methyl]-4-(4-methylphenyl)-1h-1,2,4-triazole-5-thione structure
54649-00-2 structure
Product Name:3-[(2-methyl-1h-indol-3-yl)methyl]-4-(4-methylphenyl)-1h-1,2,4-triazole-5-thione
Numero CAS:54649-00-2
MF:C19H18N4S
MW:334.438022136688
CID:1590247
PubChem ID:3041667
Update Time:2025-04-21

3-[(2-methyl-1h-indol-3-yl)methyl]-4-(4-methylphenyl)-1h-1,2,4-triazole-5-thione Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-[(2-methyl-1h-indol-3-yl)methyl]-4-(4-methylphenyl)-1h-1,2,4-triazole-5-thione
    • 3-mercapto-4-p-tolyl-5-&lt
    • 3-(2-methylindoly)methyl&gt
    • -1,2,4-triazole
    • BRN 4535586
    • 2,4-Dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
    • CTK5A2068
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(4-methylphenyl)-
    • AG-F-90329
    • LS-156230
    • AC1MIBOO
    • 3-mercapto-4-p-tolyl-5-< 3-(2-methylindoly)methyl> -1,2,4-triazole; BRN 4535586; 2,4-Dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione; CTK5A2068; 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(4-methylphenyl)-; AG-F-90329; LS-156230; AC1MIBOO;
    • 54649-00-2
    • 1-(2-METHYLINDOLYL)METHYL-1,2,4-TRIAZOL-2-THIONE
    • DTXSID10878393
    • Inchi: 1S/C19H18N4S/c1-12-7-9-14(10-8-12)23-18(21-22-19(23)24)11-16-13(2)20-17-6-4-3-5-15(16)17/h3-10,20H,11H2,1-2H3,(H,22,24)
    • Chiave InChI: ZCAJLBFGHSOZMW-UHFFFAOYSA-N
    • Sorrisi: S=C1NN=C(CC2=C(C)NC3C=CC=CC2=3)N1C1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 334.12544
  • Massa monoisotopica: 334.12521776g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 512
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 75.5Ų

Proprietà sperimentali

  • Densità: 1.3
  • Punto di ebollizione: 536°C at 760 mmHg
  • Punto di infiammabilità: 278°C
  • Indice di rifrazione: 1.708
  • PSA: 43.42
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.